molecular formula C22H27N3O4 B2528775 1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894024-09-0

1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2528775
CAS RN: 894024-09-0
M. Wt: 397.475
InChI Key: CGDRRDKYVJYDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMBOU and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Analytical Applications

The synthesis of deuterium-labeled compounds, such as AR-A014418, a derivative related to 1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, plays a critical role in the development of internal standards for LC–MS analysis. These standards are crucial for accurate drug absorption, distribution, and pharmacokinetics studies, highlighting the compound's utility in analytical chemistry and drug development research (Liang et al., 2020).

Chemical Synthesis Techniques

Innovative chemical synthesis techniques, such as the glyoxylation-decarbonylative Stille coupling sequence, have been applied to related compounds, showcasing advanced methodologies for creating complex molecules. These techniques offer new pathways for synthesizing a variety of acyl heterocycles under mild conditions, which can be pivotal in the synthesis of compounds like 1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and its derivatives (Tasch et al., 2010).

Molecular Structure Analysis

Detailed structural analysis of related compounds provides insights into their molecular geometry and interactions. For example, the crystal structure analysis of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a compound similar to 1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, helps in understanding the planarity and hydrogen bonding patterns, which are essential for predicting reactivity and biological activity (Lough et al., 2010).

Radiolabeling for PET Studies

The synthesis and ex vivo evaluation of radiolabeled compounds, such as [11C]AR-A014418, demonstrate the application of 1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea derivatives in neuroimaging and the study of neurological disorders. Although challenges like poor brain penetration can limit their use in cerebral PET studies, these efforts are crucial in exploring the potential of such compounds in biomedical imaging and neuroscience research (Vasdev et al., 2005).

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-4-29-20-11-16(7-10-19(20)28-3)13-23-22(27)24-17-12-21(26)25(14-17)18-8-5-15(2)6-9-18/h5-11,17H,4,12-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDRRDKYVJYDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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